molecular formula C8H9NO2S B2818769 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid CAS No. 1536371-32-0

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

Cat. No. B2818769
CAS RN: 1536371-32-0
M. Wt: 183.23
InChI Key: XMZONBOIXNYHOJ-UHFFFAOYSA-N
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Description

“3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid” is a chemical compound . It is a derivative of the 1H-pyrrolo[2,1-c]-1,4-thiazine molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Pyrrolo[1,2-c]thiazoles Synthesis : The intramolecular dipolar cycloaddition of bicyclic münchnones derived from cyclodehydration of 2-substituted-N-acylthiazolidine-4-carboxylic acids led to the synthesis of new pyrrolo[1,2-c]thiazole derivatives as single enantiomers. This process also yielded pyrrolo[1,2-c][1,4]thiazine derivatives, demonstrating a novel pathway for creating chiral compounds (T. M. Pinho e Melo et al., 2002).

  • Molecular Diversity via Three-Component Reaction : A study demonstrated the molecular diversity achievable through a one-pot three-component reaction involving secondary α-amino acids and resulting in functionalized pyrrolo[1,2-c]thiazoles. This method showcases the versatility of this compound in synthesizing structurally diverse molecules with potential for further biological applications (Liang Chen et al., 2016).

  • Crystal Structure Analysis : The detailed crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex offer insights into the conformation and interactions of these molecules, facilitating the understanding of their chemical behavior and potential applications in material science and molecular design (R. Sribala et al., 2021).

  • Synthesis of Benzothiazine Analogues : Research into the synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine derivatives through interaction with methylenactive compounds has expanded the chemical repertoire of thiazine derivatives. This study opens new avenues for creating compounds with potentially unique biological activities (O. Y. Grevtsov et al., 2013).

  • Palladium-catalyzed Cyclization : Exploring the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids highlights novel synthetic routes to pyrrole diones, enriching the methodologies for constructing complex pyrrolo-thiazine frameworks (Yeon Kyu Bae et al., 2014).

properties

IUPAC Name

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZONBOIXNYHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=CN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid

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